3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one
Overview
Description
The compound “3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one” is likely a brominated heterocyclic compound. It contains a pyrazole ring, which is a type of aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Physical and Chemical Properties Analysis
Based on the properties of similar compounds, we can infer that it might be a solid at room temperature, and it’s likely soluble in common organic solvents .Scientific Research Applications
Synthesis and Structural Characterization
The compound 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one serves as a key intermediate in the synthesis of various structurally complex and biologically active molecules. For instance, it has been used in the synthesis of a compound with notable fungicidal and antiviral activities against tobacco mosaic virus, demonstrating the importance of this chemical in developing potential agricultural chemicals. The synthesized compound was characterized through multiple techniques, including IR spectra, 1H-NMR, 13C-NMR, EA, and single-crystal X-ray diffraction, highlighting its crystalline structure and physical properties (Li et al., 2015).
Methodological Developments in Synthesis
The chemical has also played a crucial role in methodological advancements in synthetic organic chemistry. A study detailed a convenient preparation method for 3- and 4-(1H-azol-1-yl)piperidines, which are valuable in medicinal chemistry and material science. This synthesis involves arylation of azoles, such as pyrazoles, with bromopyridines and highlights the versatility of bromo-pyrazolyl-piperidinone derivatives in constructing complex heterocyclic structures (Shevchuk et al., 2012).
Biological Screening and Antibacterial Activity
Another dimension of its application is seen in the synthesis and biological screening of novel compounds. A study synthesized a combinatorial library of fused pyran derivatives incorporating the pyrazolyl moiety, which were then screened for antibacterial, antituberculosis, and antimalarial activities. This work underscores the potential of this compound derivatives in the discovery of new pharmaceuticals (Kalaria et al., 2014).
Photophysical and Photochemical Properties
Investigations into the photophysical and photochemical properties of compounds bearing the pyrazolyl-piperidinone structure have led to insights into excited-state proton transfer processes. Such studies are crucial for the development of advanced materials for optoelectronic applications, demonstrating the broad applicability of this chemical scaffold in material science (Vetokhina et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is suggested that the compound may interact with its targets through strong hydrogen bonding interactions .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to a range of biological effects .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-1-(1-methylpyrazol-4-yl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-12-6-7(5-11-12)13-4-2-3-8(10)9(13)14/h5-6,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIXJLZBZLVTQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCCC(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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